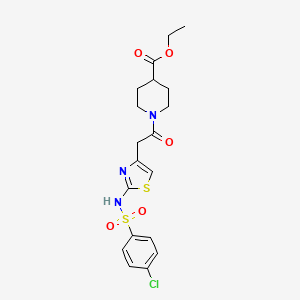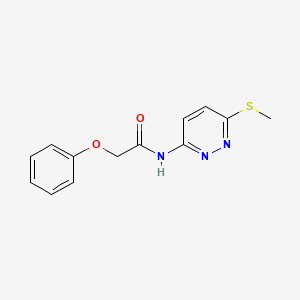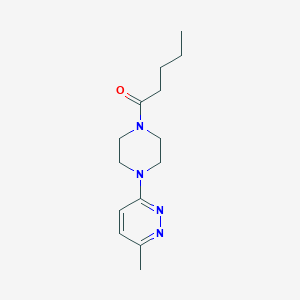
N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as "BAY 73-6691" and is a selective inhibitor of soluble guanylate cyclase (sGC), which is an enzyme that plays a crucial role in regulating the cardiovascular system.
Mecanismo De Acción
BAY 73-6691 works by selectively inhibiting N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide, which is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a crucial role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release. By inhibiting N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide, BAY 73-6691 reduces the production of cGMP, which leads to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
BAY 73-6691 has been shown to have potent vasodilatory effects, which makes it a potential candidate for the treatment of cardiovascular diseases such as hypertension and heart failure. In addition, BAY 73-6691 has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of various inflammatory diseases. BAY 73-6691 has also been shown to have neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BAY 73-6691 is its selectivity for N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide, which makes it a valuable tool for studying the role of N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide in various physiological processes. However, one of the limitations of BAY 73-6691 is its relatively short half-life, which makes it challenging to use in in vivo experiments. In addition, BAY 73-6691 can be challenging to synthesize, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research on BAY 73-6691. One area of research is the development of more potent and selective N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide inhibitors. Another area of research is the use of BAY 73-6691 in combination with other drugs for the treatment of various diseases. Finally, the use of BAY 73-6691 in the development of new diagnostic tools for cardiovascular and neurological diseases is also an area of future research.
In conclusion, BAY 73-6691 is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. Its selectivity for N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide makes it a valuable tool for studying the role of N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide in various physiological processes. The development of more potent and selective N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide inhibitors, the use of BAY 73-6691 in combination with other drugs, and the development of new diagnostic tools are all areas of future research.
Métodos De Síntesis
The synthesis of BAY 73-6691 involves several steps, starting with the reaction of 3-methoxy-4-hydroxybenzaldehyde with methyl isobutyryl chloride to form 3-methoxy-4-(methyl-1-oxobutoxy)benzaldehyde. This intermediate is then reacted with difluoromethoxybenzene in the presence of a base to form the corresponding ketone. The final step involves the reaction of the ketone with cyanamide and ammonium chloride to form BAY 73-6691.
Aplicaciones Científicas De Investigación
BAY 73-6691 has been extensively studied for its potential use in various research applications. One of the key areas of research is the cardiovascular system, where N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide plays a crucial role. BAY 73-6691 has been shown to have potent vasodilatory effects, which makes it a potential candidate for the treatment of cardiovascular diseases such as hypertension and heart failure.
Propiedades
IUPAC Name |
N-(2-cyanobutan-2-yl)-4-(difluoromethoxy)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O3/c1-4-14(2,8-17)18-12(19)9-5-6-10(21-13(15)16)11(7-9)20-3/h5-7,13H,4H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUXURYEYOWEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=C(C=C1)OC(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylpropyl)-4-(difluoromethoxy)-3-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2839722.png)
![N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2839724.png)
![Ethyl 3-(4-chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2839725.png)
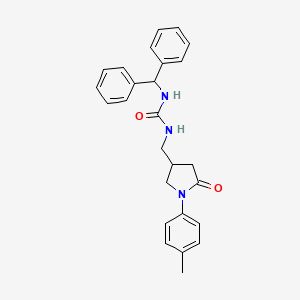
![Dimethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B2839729.png)
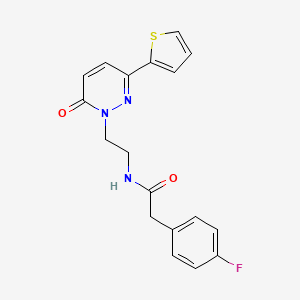
![1-[(4-Fluorophenyl)methyl]-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2839733.png)

![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2839736.png)

